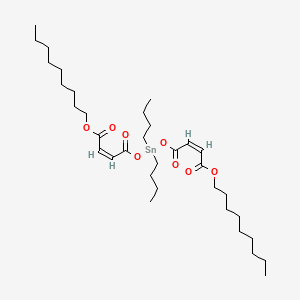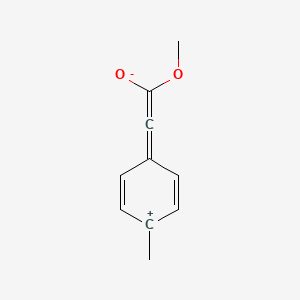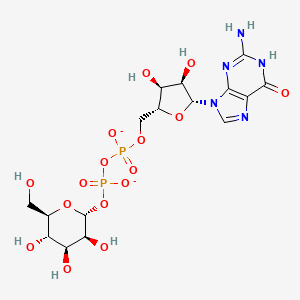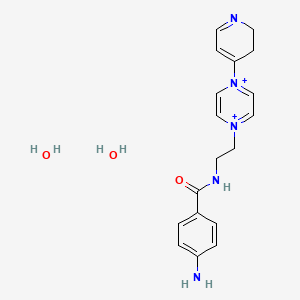
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate is a complex organic compound that features a benzamide core linked to a piperazine ring, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate typically involves multiple steps. One common method starts with the preparation of 4-aminopyridine, which can be synthesized by the reduction of 4-nitropyridine-N-oxide using iron and mineral acids . The next step involves the formation of the piperazine ring, which is then linked to the benzamide core through a series of condensation reactions. The final product is obtained after purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron and mineral acids are commonly used for reduction reactions.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: This compound has similar structural features and is known for its anti-angiogenic activities.
Pyridine derivatives: Compounds containing pyridine rings often exhibit antimicrobial and antiviral activities.
Uniqueness
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate is unique due to its combination of a benzamide core, piperazine ring, and pyridine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Propiedades
Número CAS |
30198-91-5 |
|---|---|
Fórmula molecular |
C18H25N5O3+2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
4-amino-N-[2-[4-(2,3-dihydropyridin-4-yl)pyrazine-1,4-diium-1-yl]ethyl]benzamide;dihydrate |
InChI |
InChI=1S/C18H20N5O.2H2O/c19-16-3-1-15(2-4-16)18(24)21-9-10-22-11-13-23(14-12-22)17-5-7-20-8-6-17;;/h1-5,7,11-14H,6,8-10H2,(H2-,19,21,24);2*1H2/q+1;;/p+1 |
Clave InChI |
VXGHWPLTHHEGQB-UHFFFAOYSA-O |
SMILES canónico |
C1CN=CC=C1[N+]2=CC=[N+](C=C2)CCNC(=O)C3=CC=C(C=C3)N.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


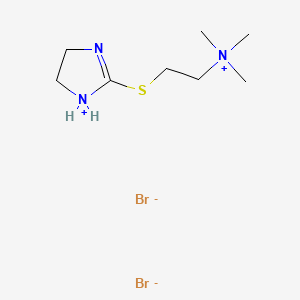
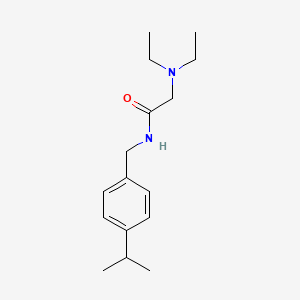



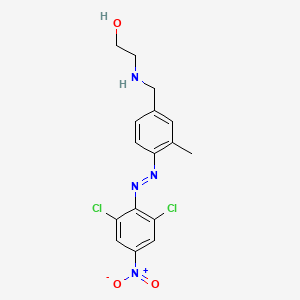

![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
